Analytical Characterization of 2-Bromoethyl-2(1H)-quinolinone: Molecular Weight, Exact Mass, and HRMS Protocols
Analytical Characterization of 2-Bromoethyl-2(1H)-quinolinone: Molecular Weight, Exact Mass, and HRMS Protocols
Executive Summary
In modern drug development, precise analytical characterization of synthetic intermediates is non-negotiable. 2-bromoethyl-2(1H)-quinolinone (Chemical Formula: C11H10BrNO ) is a critical alkylating building block frequently utilized in the synthesis of quinolinone-derived therapeutics, including atypical antipsychotics and targeted kinase inhibitors.
This technical guide provides an authoritative framework for determining the molecular weight and exact mass of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical protocol that utilizes the unique isotopic signature of bromine to definitively confirm molecular identity and purity.
Theoretical Mass Fundamentals
To accurately analyze 2-bromoethyl-2(1H)-quinolinone, one must distinguish between two distinct mass metrics: Average Molecular Weight and Monoisotopic Exact Mass .
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Average Molecular Weight is calculated using the weighted average of all naturally occurring isotopes. This value is exclusively used for macroscopic laboratory tasks, such as calculating stoichiometry for synthetic reactions.
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Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element. This is the critical metric for HRMS, as mass spectrometers separate individual isotopes rather than averaging them.
According to the , the fundamental mass properties of 2-bromoethyl-2(1H)-quinolinone are summarized in the tables below.
Table 1: Atomic Contributions to Average Molecular Weight
| Element | Atom Count | Average Atomic Mass ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total (MW) | 24 | - | 252.111 g/mol |
Table 2: Monoisotopic Exact Mass Calculation (for HRMS)
| Element | Primary Isotope | Exact Mass (Da) | Total Contribution (Da) |
| Carbon | 12C | 12.000000 | 132.000000 |
| Hydrogen | 1H | 1.007825 | 10.078250 |
| Bromine | 79Br | 78.918336 | 78.918336 |
| Nitrogen | 14N | 14.003074 | 14.003074 |
| Oxygen | 16O | 15.994915 | 15.994915 |
| Total Exact Mass | - | - | 250.994575 Da |
The Bromine Isotopic Signature: A Self-Validating Diagnostic
The presence of bromine in 2-bromoethyl-2(1H)-quinolinone provides a built-in mechanism for analytical self-validation. Unlike elements dominated by a single isotope, naturally occurring bromine exists as a nearly 1:1 mixture of two stable isotopes: 79Br (50.69%) and 81Br (49.31%), as documented by the .
When ionized in a mass spectrometer via protonation [M+H]+ , the compound will not produce a single peak. Instead, it generates a distinct isotopic doublet separated by approximately 1.998 Da.
Table 3: Predicted [M+H]+ Adduct Masses
| Isotope Species | Exact Mass of Neutral (Da) | Proton Mass (Da) | Observed m/z [M+H]+ | Relative Intensity |
| 79Br Species | 250.9946 | 1.0073 | 252.0019 | 100% (Base Peak) |
| 81Br Species | 252.9925 | 1.0073 | 253.9998 | ~98% |
Note: The observation of this specific doublet ratio validates the chemical formula. If the m/z 252.0019 peak is present but lacks the corresponding m/z 253.9998 peak at ~98% intensity, the signal is an isobaric interference, not the target brominated compound.
High-Resolution Mass Spectrometry (HRMS) Methodology
To empirically determine the exact mass and confirm the identity of 2-bromoethyl-2(1H)-quinolinone, a rigorous Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol must be employed.
Experimental Protocol: LC-ESI-HRMS Determination
This protocol is designed as a self-validating system; the chromatographic retention ensures sample purity, while the ionization parameters are tuned specifically to leverage the basic nitrogen of the quinolinone ring.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor. Because the nitrogen atom in the quinolinone core is weakly basic, the acidic modifier forces protonation in solution, drastically increasing ionization efficiency and signal-to-noise ratio in positive ion mode.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Causality: The highly lipophilic 2-bromoethyl group causes the molecule to retain strongly on a C18 stationary phase. A rapid organic gradient ensures a sharp, narrow peak shape, which prevents on-column hydrolysis of the labile primary bromide back to an alcohol.
Step 3: Electrospray Ionization (ESI+)
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Action: Set the ESI capillary voltage to 3.5 kV, desolvation gas temperature to 350°C, and sheath gas flow to 40 arbitrary units.
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Causality: These parameters provide optimal thermal energy to desolvate the droplets without inducing premature thermal degradation (e.g., in-source loss of HBr) prior to the molecule entering the mass analyzer.
Step 4: Mass Analysis & Data Acquisition
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Action: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass analyzer in full scan mode ( m/z 100–500). Set the mass resolution to ≥ 70,000 (at m/z 200).
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Causality: A resolution of 70,000 is mathematically required to separate the target isotopic peaks from background matrix ions of identical nominal mass (isobaric interferences), ensuring mass accuracy within a strict ≤ 5 ppm error margin.
Figure 1: HRMS workflow for the analysis of brominated quinolinone derivatives.
Data Interpretation & Self-Validation Logic
Once the mass spectrum is acquired, data interpretation follows a strict logical decision tree. The system is self-validating because it relies on three independent data points: exact mass error, isotopic relative intensity, and fragmentation patterns. As outlined by , failing any of these checks immediately flags the sample as an impurity or a structurally distinct isomer.
Figure 2: Logical decision tree for the HRMS identification of 2-bromoethyl-2(1H)-quinolinone.
Interpretation Guidelines:
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Mass Defect Verification: Calculate the mass error using the formula: Error (ppm)=Theoretical Mass∣Theoretical Mass−Observed Mass∣×106 . A value ≤ 5 ppm confirms the elemental composition C11H10BrNO .
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Isotopic Envelope: Verify the m/z 252.0019 and m/z 253.9998 peaks. If the ratio deviates significantly from 1:1, it indicates co-elution of a non-brominated impurity sharing a similar mass.
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Tandem MS (MS/MS): Applying collision-induced dissociation (CID) to the parent ion will reliably yield a neutral loss of 79.9 Da (HBr), generating a stable quinolinone-vinyl cation fragment at m/z 172.0757. This confirms the structural connectivity of the bromoethyl group.
References
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Standard Atomic Weights of the Elements 2021 Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
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NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Mass Spectrometry Isotope Calculator and Analytical Standards Source: Scientific Instrument Services (SIS) URL:[Link]
